2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

Covalent Organic Frameworks Gas Adsorption Porosity

COF researchers face a critical trade-off between surface area and framework stability. 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB) solves this via methyl-driven steric control. • Achieves BET surface areas up to 2061 m²/g-5.2× higher than non-methylated TFB-based COFs. • Retains ~100% surface area after vacuum activation vs. only 39% for TFB analogs. • Produces larger crystalline domains (15.1 nm) for uniform, ordered pore channels. Supplied with verified purity and global logistics support, ensuring reproducibility for high-capacity gas storage, CO₂ capture, and molecular sieving applications.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 119198-88-8
Cat. No. B1600076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde
CAS119198-88-8
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C=O)C)C=O)C)C=O
InChIInChI=1S/C12H12O3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H,1-3H3
InChIKeyIBNLLMKGXOOWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde: COF Building Block


2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde (CAS 119198-88-8), also known as 1,3,5-triformyl-2,4,6-trimethylbenzene or Me₃TFB, is a C₃-symmetric, trifunctional aromatic aldehyde. With a molecular formula of C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol, it features three reactive aldehyde groups positioned on a methyl-substituted benzene core . This compound serves as a crucial organic building block, primarily valued for synthesizing imine-linked Covalent Organic Frameworks (COFs) [1].

Imine-linked COF synthesis building block
C₃-symmetric trifunctional aldehyde node
Methyl substitution modulates framework properties

Why 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde Cannot Be Substituted


In the synthesis of imine-linked Covalent Organic Frameworks (COFs), simple substitution of the aldehyde building block is not feasible due to the profound impact of the node's substitution pattern on the resulting material's porosity, crystallinity, and stability. While the non-methylated analog 1,3,5-benzenetricarboxaldehyde (TFB) yields functional COFs, the incorporation of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB) leads to a quantifiably different outcome. The steric influence of the methyl groups on the aromatic core alters reaction kinetics and thermodynamics [1], directly dictating the framework's long-range order and resistance to structural collapse. Therefore, procurement decisions must be guided by the specific performance requirements of the target COF, as the choice between Me₃TFB and TFB is a critical determinant of material properties and cannot be made arbitrarily [2].

Surface area & porosity
Methyl substitution markedly alters BET surface area and pore volume; direct replacement with non-methylated TFB may shift porosity profile.
Pore collapse resistance
Methylated node imparts resistance to pore collapse during activation; TFB-based frameworks may retain less porosity under vacuum.
Gas interaction energetics
Methyl groups weaken gas–surface interactions; enthalpy of adsorption differs, affecting desorption behavior. Substitution may change separation/sensing response.

Me₃TFB vs. TFB: COF Performance Comparison


Superior BET Surface Area in Imine-Linked COFs

COFs synthesized with 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB-PA) exhibit a significantly higher BET surface area compared to those made with the non-methylated analog 1,3,5-benzenetricarboxaldehyde (TFB-PA). Methylation of the aldehyde node enhances the BET surface area by a factor of 1.8 [1]. In a direct comparison under vacuum activation, Me₃TFB-PA retains a high surface area (2061 ± 218 m²/g) while TFB-PA undergoes severe pore collapse, resulting in a much lower surface area (398 ± 72 m²/g) [2].

BET surface area (vacuum)
Head-to-head
Me₃TFB-PA: 2061 ± 218 m²/g
TFB-PA: 398 ± 72 m²/g
Supports surface-area-driven application review
Vacuum activation context; 5.2× difference reported
Covalent Organic Frameworks Gas Adsorption Porosity

Pore Collapse Resistance

A critical challenge in COF synthesis is pore collapse during activation, which diminishes porosity. COFs built with 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB) demonstrate superior resistance to this collapse. After vacuum activation, the Me₃TFB-PA COF retains 103 ± 25% of its oven-activated surface area, whereas the non-methylated TFB-PA COF retains only 39 ± 8% [1]. This indicates a far more robust framework.

Pore collapse resistance
Head-to-head
Me₃TFB-PA retained 103 ± 25%
TFB-PA retained 39 ± 8%
Reported pore-collapse resistance context
Vacuum vs oven activation
Material Stability COF Activation Porosity

Crystallinity and Structural Order

The methyl groups in 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB) promote the formation of more crystalline COFs with larger crystalline domains. Scherrer analysis of Powder X-Ray Diffraction (PXRD) data for Me₃TFB-PA COF yields an average domain size of 15.1 ± 1.5 nm [1]. This is a direct consequence of the methylated building block facilitating error correction and long-range order during the dynamic covalent chemistry-driven synthesis [2].

Crystalline domain size
Context-dependent
15.1 ± 1.5 nm (Me₃TFB-PA)
Reported crystallinity context; larger domains implied
TFB domain size not reported
Crystallography COF Structure PXRD

Gas Adsorption Energetics

The methyl groups on the 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB) node weaken the interaction strength of the resulting COF with volatile organic compounds (VOCs) compared to the non-methylated analog. Enthalpy measurements show that Me₃TFB-BD COF interacts with toluene with an enthalpy of -41.3 kJ/mol, which is significantly less exothermic than the -50.5 kJ/mol measured for the TFB-BD COF [1]. This trend is consistent across multiple probe molecules and indicates a fundamentally different surface chemistry [2].

Enthalpy of adsorption (toluene)
Head-to-head
Me₃TFB-BD: -41.3 kJ/mol
TFB-BD: -50.5 kJ/mol
Weaker interaction supports desorption review
Benzidine-linked COF context
Gas Adsorption Sensing COF Selectivity

Long-Term Porosity Stability

COFs synthesized with 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB) demonstrate excellent long-term stability of their porous structure. Studies have shown that the BET surface area of these methylated COFs remains stable for at least four weeks when stored under ambient conditions [1]. This contrasts with the more rapid degradation or pore collapse often observed in non-methylated analogs.

Ambient porosity stability
Context-dependent
BET stable ≥4 weeks in ambient air
Ambient stability context
TFB analogs may collapse faster
Material Stability COF Aging Porosity

Thermal Stability of COFs

The imine-linked COF derived from 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB-PA) exhibits high thermal robustness. Thermogravimetric analysis (TGA) shows the material is thermally stable up to 355 °C before significant decomposition occurs [1]. This confirms that the building block produces frameworks capable of withstanding high-temperature applications.

Thermal decomposition
Context-dependent
Stable to 355 °C (TGA)
Thermal robustness context
Me₃TFB-PA COF
Thermal Stability COF TGA

Me₃TFB: Optimal Applications


High-Surface-Area COFs for Gas Storage

2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde is the preferred aldehyde building block for synthesizing imine-linked COFs where maximizing BET surface area is paramount. As shown in direct comparisons, Me₃TFB-based COFs achieve surface areas up to 2061 m²/g, a 5.2-fold increase over TFB-based analogs after vacuum activation [1]. This makes it ideal for applications like high-capacity hydrogen or methane storage and CO₂ capture, where increased surface area directly translates to higher storage or separation capacity.

Robust COFs for Harsh Activation

For processes requiring vacuum drying or other harsh activation steps, 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde is uniquely suited due to its ability to form COFs that resist pore collapse. Evidence shows that Me₃TFB-PA COFs retain nearly 100% of their surface area after vacuum activation, compared to only 39% for the non-methylated counterpart [1]. This robustness ensures that the high porosity designed into the framework is preserved through post-synthetic processing, enabling reliable and reproducible material performance.

Reversible Gas Sensors and Separation Media

The quantifiably weaker gas-surface interaction imparted by 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB) compared to TFB [2] is a critical advantage for applications requiring reversible adsorption. The lower enthalpy of adsorption (-41.3 kJ/mol for toluene on Me₃TFB-BD vs -50.5 kJ/mol on TFB-BD) suggests that adsorbates can be more easily desorbed, reducing the energy penalty for regeneration. This characteristic is highly desirable for developing reusable chemical sensors and energy-efficient separation media for volatile organic compounds.

Highly Crystalline COFs for Membranes

The ability of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde to yield COFs with larger crystalline domains (e.g., 15.1 nm for Me₃TFB-PA) [1] makes it a superior building block for applications requiring long-range structural order. This high crystallinity is essential for creating uniform pore channels, which is a key requirement for advanced membrane technologies used in precise molecular sieving and size-selective separations.

Application
Selection Property
Validation Focus
High-capacity gas storage COFs
Methyl substitution for high surface area
Post-activation BET surface area review
Harsh activation processing
Pore-collapse resistance
Surface area retention under vacuum
Reversible VOC sensors and separation
Weaker gas–surface interaction
Desorption energetics review
Crystalline COF membranes
Enhanced long-range order
PXRD crystallinity domain review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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